molecular formula C16H20N4O3 B7045289 Tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B7045289
M. Wt: 316.35 g/mol
InChI Key: IOFMBLYHXXTUCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-8-6-12(10-20)13-18-14(23-19-13)11-5-4-7-17-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMBLYHXXTUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidine and pyridine rings under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

Tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and solvents like dichloromethane are often used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate include other pyrrolidine, pyridine, and oxadiazole derivatives. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological properties.

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